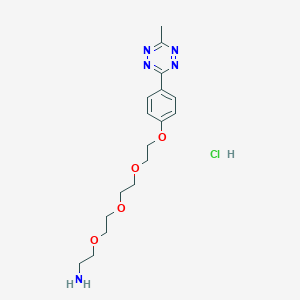

2-(2-(2-(2-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-(2-(2-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethanamine hydrochloride is a synthetic organic compound known for its unique structure and potential applications in various scientific fields. This compound features a tetrazine ring, which is a six-membered ring containing four nitrogen atoms, making it a valuable entity in chemical synthesis and research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(2-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethanamine hydrochloride typically involves multiple steps:

Formation of the Tetrazine Ring: The initial step involves the synthesis of the 6-methyl-1,2,4,5-tetrazine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Attachment of the Phenoxy Group: The tetrazine ring is then functionalized with a phenoxy group through a nucleophilic aromatic substitution reaction.

Ethoxylation: The phenoxy-tetrazine intermediate undergoes successive ethoxylation reactions to introduce the ethoxy chains.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The tetrazine ring can undergo oxidation reactions, often leading to the formation of more reactive intermediates.

Reduction: Reduction of the tetrazine ring can yield dihydrotetrazine derivatives.

Substitution: The phenoxy and ethoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Reactivity

Tetrazines are known for their ability to undergo inverse electron demand Diels-Alder reactions with strained dienophiles such as norbornene and trans-cyclooctene, resulting in stable covalent linkages. This property is pivotal for applications in drug delivery and imaging techniques.

Medicinal Chemistry

Drug Development: The tetrazine group has been utilized in the design of novel pharmaceuticals due to its ability to form stable conjugates. Research indicates that compounds containing tetrazines can enhance the efficacy and specificity of drug delivery systems by enabling targeted therapy.

Case Study:

- A study published in Bioconjugate Chemistry demonstrated the use of tetrazine-based conjugates for targeted cancer therapy. The research highlighted how the compound could selectively bind to tumor cells, improving therapeutic outcomes while minimizing side effects .

Bioorthogonal Chemistry

Bioconjugation Techniques: The unique reactivity of tetrazines allows for efficient labeling of biomolecules without interfering with biological functions. This application is particularly useful in live-cell imaging and tracking.

Case Study:

- Research featured in Journal of Medicinal Chemistry explored the application of tetrazine derivatives in live cell imaging. The study reported high specificity and rapid reaction rates, facilitating real-time monitoring of cellular processes .

Materials Science

Polymer Chemistry: The incorporation of tetrazine moieties into polymeric materials can enhance their properties, such as thermal stability and mechanical strength. This application is being investigated for developing advanced materials with tailored functionalities.

Case Study:

- A recent publication discussed synthesizing polymers with embedded tetrazine groups that exhibited enhanced cross-linking capabilities, leading to improved durability and performance in various applications .

Table 1: Comparison of Tetrazine Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Drug development using targeted therapies | Improved specificity and reduced side effects |

| Bioorthogonal Chemistry | Efficient labeling of biomolecules for imaging | High specificity and rapid reaction rates |

| Materials Science | Enhancement of polymer properties through cross-linking | Increased durability and performance |

Table 2: Case Studies Overview

| Study Reference | Application Area | Findings |

|---|---|---|

| Bioconjugate Chemistry | Drug Development | Enhanced targeting in cancer therapy |

| Journal of Medicinal Chemistry | Live Cell Imaging | Effective real-time monitoring with high specificity |

| Advanced Materials Research | Polymer Chemistry | Improved cross-linking leading to better material properties |

Wirkmechanismus

The mechanism by which 2-(2-(2-(2-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethanamine hydrochloride exerts its effects is largely dependent on its ability to participate in specific chemical reactions. The tetrazine ring can undergo inverse electron-demand Diels-Alder reactions, making it a powerful tool in bioorthogonal chemistry. This allows for the selective modification of biomolecules in complex environments.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Methyl-1,2,4,5-tetrazine: The core structure of the compound, used in various synthetic applications.

Phenoxyethanol: A simpler analog used in cosmetics and pharmaceuticals.

Ethanolamine: A basic building block in organic synthesis and industrial applications.

Uniqueness

What sets 2-(2-(2-(2-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethanamine hydrochloride apart is its combination of a tetrazine ring with multiple ethoxy groups and an ethanamine moiety. This unique structure provides a versatile platform for chemical modifications and applications in various fields.

Biologische Aktivität

The compound 2-(2-(2-(2-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethanamine hydrochloride is a complex organic molecule featuring a tetrazine moiety. Tetrazines are known for their unique reactivity in bioorthogonal chemistry, making them valuable in various biological applications, including drug delivery and imaging. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C17H26ClN5O4. It contains a tetrazine ring, which contributes to its reactivity in click chemistry applications. The structure can be represented as follows:

The tetrazine moiety allows for rapid and selective reactions with strained alkenes (dienophiles), facilitating bioorthogonal labeling and drug delivery systems. This property has been exploited in various therapeutic contexts, particularly in cancer treatment where targeted drug release is crucial.

- Bioorthogonal Chemistry : The compound participates in inverse electron demand Diels-Alder (IEDDA) reactions with dienophiles like trans-cyclooctene (TCO), enabling site-specific drug delivery and imaging .

- Controlled Release : Studies have demonstrated that tetrazine-based constructs can release therapeutic agents upon reaction with specific triggers, allowing for temporal and spatial control over drug release in vivo .

Pharmacological Applications

Research indicates that compounds containing tetrazine structures have potential applications in:

- Drug Delivery Systems : Tetrazines can be conjugated to antibodies or other biomolecules to create targeted therapies, particularly in oncology .

- Imaging Techniques : They are utilized in radiolabeling strategies for tracking biomolecules within biological systems .

Case Studies

Several studies have highlighted the efficacy of tetrazine-based compounds:

- Tumor Targeting : In vivo studies using tetrazine-conjugated antibodies demonstrated significant tumor targeting capabilities, enhancing the delivery of cytotoxic agents specifically to cancer cells while minimizing systemic toxicity .

- Imaging Applications : Research has shown that tetrazine derivatives can be effectively used for live-cell imaging by reacting with specific probes, allowing real-time monitoring of cellular processes .

Data Table

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O4.ClH/c1-14-19-21-17(22-20-14)15-2-4-16(5-3-15)26-13-12-25-11-10-24-9-8-23-7-6-18;/h2-5H,6-13,18H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFRTHCHQZRAFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.